

# Head-to-head comparison of novel RXFP1 agonists in a fibrosis model

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# Head-to-Head Comparison of Novel RXFP1 Agonists in Fibrosis Models

A Comparative Guide for Researchers and Drug Development Professionals

The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for fibrotic diseases, owing to its role in mediating anti-fibrotic, anti-inflammatory, and vasodilatory effects.[1][2] The development of novel agonists for RXFP1 offers a potential breakthrough in treating conditions like liver, cardiac, and pulmonary fibrosis. This guide provides a head-to-head comparison of two leading novel RXFP1 agonists, the small molecule ML290 and the peptide mimetic B7-33, based on available experimental data.

#### **Overview of Compared RXFP1 Agonists**

ML290 is a potent, selective, and orally available small molecule agonist of RXFP1.[3] Its discovery demonstrated the feasibility of targeting this complex receptor with non-peptidic compounds, offering advantages in terms of stability and administration routes over the native relaxin peptide.[2]

B7-33 is a single-chain peptide analog of the B-chain of relaxin-2.[4] It represents a significant advancement in peptide-based therapeutics, designed to retain the anti-fibrotic properties of relaxin while potentially offering a more selective signaling profile.[4][5]



#### **Quantitative Comparison of Anti-Fibrotic Efficacy**

The following tables summarize the key quantitative findings from preclinical studies evaluating the anti-fibrotic effects of ML290 and B7-33 in respective fibrosis models.

Table 1: ML290 Efficacy in a Liver Fibrosis Model

Parameter	Model	Treatment	Result	Reference
Collagen Content	Carbon tetrachloride (CCl4)-induced liver fibrosis in humanized RXFP1 mice	ML290	Significantly reduced	[6][7][8][9]
α-Smooth Muscle Actin (α- SMA) Expression	CCl4-induced liver fibrosis in humanized RXFP1 mice	ML290	Significantly reduced	[6][7][8][9]
Cell Proliferation (around portal ducts)	CCI4-induced liver fibrosis in humanized RXFP1 mice	ML290	Significantly reduced	[6][7][8][9]
Type I Collagen	LPS-induced fibrosis in human liver organoids	ML290 (50 and 500 nM)	Significant reduction	[6][7][8]

**Table 2: B7-33 Efficacy in a Cardiac Fibrosis Model** 

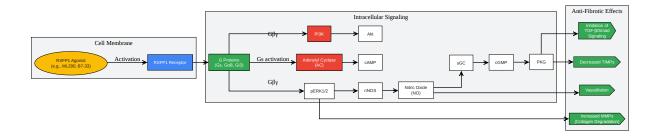


Parameter	Model	Treatment	Result	Reference
Left Ventricular (LV) Fibrosis	Myocardial ischemia-reperfusion in mice	B7-33 (0.25 mg/kg IP)	~50% reduction in cardiac tissue fibrosis	[4][6][10]
Interstitial LV Collagen	Isoproterenol- induced cardiac fibrosis in mice	B7-33 (0.25 mg/kg/day)	Significant prevention of LV fibrosis, similar to H2 relaxin	[11]
Tissue Inhibitor of Metalloproteinas es (TIMP) 1 and 2 mRNA expression	Myocardial ischemia- reperfusion in mice	B7-33	Significantly lowered	[6]

## Signaling Pathways and Experimental Workflows RXFP1 Signaling Pathway

Activation of RXFP1 by an agonist initiates a cascade of intracellular events that contribute to its anti-fibrotic effects. The diagram below illustrates the key signaling pathways involved.





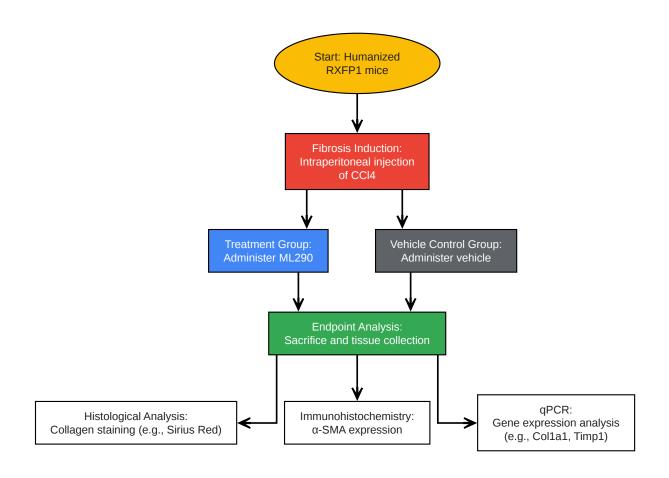
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Caption: RXFP1 signaling cascade leading to anti-fibrotic outcomes.

## Experimental Workflow: Carbon Tetrachloride (CCI4)-Induced Liver Fibrosis Model

The following diagram outlines a typical experimental workflow for inducing and treating liver fibrosis in a mouse model, as has been used in studies with ML290.





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Caption: Workflow for CCl4-induced liver fibrosis model.

# Detailed Experimental Protocols Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for ML290)

- Animal Model: Humanized RXFP1 knock-in male mice are used as ML290 does not activate the rodent RXFP1 receptor.[8]
- Fibrosis Induction: Mice receive intraperitoneal injections of CCl4 (e.g., 0.5 μL/g body weight in corn oil) twice weekly for a period of several weeks to establish fibrosis.[8][12]



- Treatment: Following the induction period, mice are treated with ML290 (e.g., 10 or 30 mg/kg/day intraperitoneally) or a vehicle control for a specified duration.[11]
- Endpoint Analysis:
  - Histology: Livers are harvested, fixed, and stained with Picrosirius Red to quantify collagen deposition.
  - $\circ$  Immunohistochemistry: Liver sections are stained for  $\alpha$ -SMA to identify activated hepatic stellate cells.
  - Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of fibrosis-related genes such as Col1a1 and Timp1.

#### **Myocardial Ischemia-Reperfusion Model (for B7-33)**

- Animal Model: Adult male CD1 mice are commonly used.[6]
- Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated for a period of ischemia (e.g., 30 minutes), followed by reperfusion.[6]
- Treatment: B7-33 (e.g., 0.25 mg/kg) or a vehicle control is administered via intraperitoneal injection at the time of reperfusion.[6]
- Endpoint Analysis:
  - Echocardiography: Cardiac function is assessed at various time points post-surgery.
  - Histology: Hearts are harvested at a specified endpoint (e.g., 7 days), and sections are stained with Masson's trichrome or Picrosirius Red to quantify the fibrotic area.
  - Gene Expression: RNA is isolated from the left ventricle to analyze the expression of fibrotic and inflammatory markers by qPCR.[6]

### **Other Novel RXFP1 Agonists**



While ML290 and B7-33 are the most extensively characterized novel RXFP1 agonists in the context of fibrosis in publicly available literature, other promising compounds are in development. These include:

- AZD5462: An orally available small molecule RXFP1 agonist that has entered clinical trials.
   [13]
- SA10SC-RLX: A single-chain lipidated peptide agonist of RXFP1 with an extended half-life.
   [14]

Detailed head-to-head comparative data for these newer agents in fibrosis models are not yet widely available in the peer-reviewed literature.

#### Conclusion

Both ML290 and B7-33 demonstrate significant anti-fibrotic efficacy in preclinical models of liver and cardiac fibrosis, respectively. ML290, as a small molecule, offers the advantage of oral bioavailability, while B7-33 provides a peptide-based approach with a potentially more selective signaling profile. The choice between these or other emerging RXFP1 agonists will depend on the specific therapeutic application, desired route of administration, and further clinical development. The data presented here provide a foundation for researchers to evaluate and select the most appropriate tool for their studies in the field of anti-fibrotic drug discovery.

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